molecular formula C9H5ClFN B1612874 3-Chloro-7-fluoroisoquinoline CAS No. 82117-26-8

3-Chloro-7-fluoroisoquinoline

Cat. No. B1612874
CAS RN: 82117-26-8
M. Wt: 181.59 g/mol
InChI Key: YGDRWTHVHZAKTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 3-Chloro-7-fluoroisoquinoline involves several steps. These approaches are presented according to the classification based on the standpoint of organic synthesis: (i) the direct introduction of fluorine (or CF3 group) onto the isoquinoline ring, (ii) the construction of a fused pyridine ring via cyclization of a precursor bearing a pre-fluorinated benzene ring, and (iii) the simultaneous installation of an isoquinoline framework and a fluorine substituent .


Molecular Structure Analysis

The molecular formula of 3-Chloro-7-fluoroisoquinoline is C9H5ClFN . The InChI Code is 1S/C9H5ClFN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H . The molecular weight is 181.6 .


Physical And Chemical Properties Analysis

3-Chloro-7-fluoroisoquinoline is a white to yellow solid . The storage temperature is 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis via Friedländer Reaction : A method for synthesizing 3-Chloro-7-fluoroisoquinoline and similar compounds using the Friedländer reaction of α-haloketones was explored. This process, involving organosilane-promoted reactions, has been studied for its scope and the influence of various components (Ryabukhin et al., 2011).

Biological and Pharmacological Applications

  • Antiplasmodial Activity : Research into the structure-activity relationships of aminoquinolines revealed the activity of 7-substituted 4-aminoquinolines, including those with 7-fluoro and 7-chloro substitutions, against both chloroquine-susceptible and -resistant Plasmodium falciparum, a malaria-causing parasite (De et al., 1998).
  • Antioxidant and Prooxidant Effects : Studies on the relationship between the structure of 4-hydroxyquinoline and its antioxidant effects against free-radical-initiated peroxidation highlighted the roles of 7-fluoro-4-hydroxyquinoline (FQ) and its chloro counterpart (Liu et al., 2002).
  • Cancer Treatment : The replacement of nitro toxicophores in topoisomerase I poisons with fluorine and chlorine, including in indenoisoquinolines, was found to maintain antiproliferative effects on cancer cells while potentially minimizing safety risks (Beck et al., 2015).

Interaction with Biological Molecules

  • Interaction with Human Serum Albumin : Fluorine-substituted dihydroquinazoline derivatives have been studied for their interactions with human serum albumin (HSA), revealing insights into binding mechanisms and potential pharmacological applications (Wang et al., 2016).

Synthesis of Derivatives and Related Compounds

  • Synthesis of 8-Nitrofluoroquinolone Derivatives : Research into new 8-nitrofluoroquinolone models and their antibacterial properties illustrated the potential of these compounds against various bacterial strains, highlighting the importance of the fluorine and chlorine substituents (Al-Hiari et al., 2007).
  • Fluorinated Quinolinone Derivatives for Cancer Treatment : The design and synthesis of chlorinated and fluorinated 7-azaindenoisoquinolines showed potent cytotoxic activities in cancer treatments, demonstrating the significant role of fluorine and chlorine in enhancing the efficacy of these compounds (Elsayed et al., 2017).

Safety And Hazards

The safety information for 3-Chloro-7-fluoroisoquinoline includes several hazard statements: H302;H315;H319;H335 . The precautionary statements include P261;P280;P301+P312;P302+P352;P305+P351+P338 . It’s recommended to handle in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .

Future Directions

Fluorinated isoquinolines, such as 3-Chloro-7-fluoroisoquinoline, have attracted a great deal of attention over the past several decades due to their unique characteristics and potential applications in pharmaceuticals and materials . The future directions in this field may involve the development of more efficient synthetic methodologies for fluorinated isoquinolines and the exploration of their novel applications .

properties

IUPAC Name

3-chloro-7-fluoroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFN/c10-9-4-6-1-2-8(11)3-7(6)5-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGDRWTHVHZAKTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CN=C(C=C21)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80607930
Record name 3-Chloro-7-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-7-fluoroisoquinoline

CAS RN

82117-26-8
Record name 3-Chloro-7-fluoroisoquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=82117-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-7-fluoroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80607930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Chloro-7-fluoroisoquinoline
Reactant of Route 2
3-Chloro-7-fluoroisoquinoline
Reactant of Route 3
3-Chloro-7-fluoroisoquinoline
Reactant of Route 4
3-Chloro-7-fluoroisoquinoline
Reactant of Route 5
3-Chloro-7-fluoroisoquinoline
Reactant of Route 6
3-Chloro-7-fluoroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.